molecular formula C18H17NO4 B2668139 methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate CAS No. 121616-32-8

methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate

Cat. No.: B2668139
CAS No.: 121616-32-8
M. Wt: 311.337
InChI Key: LNRZMDAFEJIQDM-UHFFFAOYSA-N
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Description

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate (CAS: 29022-11-5) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a base-labile protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) . The methyl ester functionalizes the carboxylic acid, enhancing solubility and stability during synthesis. This compound is a key intermediate for constructing peptide backbones, enabling controlled deprotection under mild basic conditions (e.g., piperidine) . Its molecular formula is C₁₇H₁₅NO₄ (MW: 297.31 g/mol), and it is typically stored under dark, dry conditions to prevent degradation .

Properties

IUPAC Name

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-17(20)10-19-18(21)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRZMDAFEJIQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121616-32-8
Record name methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate typically involves the reaction of fluorenylmethoxycarbonyl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then purified to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Piperidine: Used for the removal of the Fmoc protecting group.

    HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A coupling reagent used in peptide synthesis.

    DIC (N,N’-Diisopropylcarbodiimide): Another coupling reagent used in peptide synthesis.

Major Products Formed

The major products formed from these reactions include peptides and amino acid derivatives, which are essential in various biochemical and pharmaceutical applications .

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy:
The Fmoc group is widely used as a protecting group for amino acids in solid-phase peptide synthesis (SPPS). Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate serves as a precursor for Fmoc-protected amino acids, which are essential for synthesizing peptides with specific sequences and functionalities.

Advantages in SPPS:

  • Stability: The Fmoc group provides stability under basic conditions, allowing for selective deprotection during the synthesis process.
  • Ease of Cleavage: The Fmoc group can be removed easily using mild base conditions (e.g., piperidine), making it favorable for sequential synthesis of complex peptides.

Drug Development

Bioactive Peptides:
this compound is instrumental in synthesizing bioactive peptides that can act as therapeutics. These peptides may target specific biological pathways or receptors, offering potential treatments for various diseases.

Case Studies:
Several studies have highlighted the role of Fmoc-protected peptides in drug discovery:

  • Anticancer Agents: Research has shown that specific peptide sequences synthesized using Fmoc strategies exhibit anticancer properties by targeting tumor cells selectively.
  • Antimicrobial Peptides: Peptides synthesized with this compound have demonstrated efficacy against resistant bacterial strains, showcasing its potential in developing new antibiotics.

Bioconjugation Techniques

Linker Applications:
The compound's structure allows it to act as a linker in bioconjugation processes, which are crucial for developing antibody-drug conjugates (ADCs). These ADCs can deliver cytotoxic drugs specifically to cancer cells, minimizing side effects on healthy tissues.

Material Science

Polymer Chemistry:
In material science, derivatives of this compound are explored for their potential use in creating functional polymers. These materials can be tailored for specific applications such as drug delivery systems or biosensors.

Analytical Chemistry

Chromatography and Spectroscopy:
This compound is often utilized in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for characterizing peptides and other biomolecules. Its unique structural features allow for effective separation and identification of compounds.

Data Summary Table

Application AreaDescriptionExamples/Case Studies
Peptide SynthesisUsed as a protecting group in solid-phase peptide synthesisFmoc-protected amino acids
Drug DevelopmentFacilitates the synthesis of bioactive peptides for therapeutic useAnticancer agents, antimicrobial peptides
Bioconjugation TechniquesActs as a linker for antibody-drug conjugatesTargeted cancer therapies
Material ScienceExplored for functional polymers in drug delivery systemsFunctional materials for biosensors
Analytical ChemistryUtilized in HPLC and MS for biomolecule characterizationCharacterization of synthesized peptides

Mechanism of Action

The mechanism of action of methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of Fmoc-protected compounds allows for tailored applications in organic synthesis. Below is a detailed comparison with analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Applications Molecular Weight (g/mol) Stability/Sensitivity
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate - Fmoc-protected amine
- Methyl ester at carboxylic acid
SPPS intermediates, peptide elongation 297.31 Base-labile (Fmoc), acid-stable (methyl ester)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid - Piperazine ring
- Free carboxylic acid
Heterocyclic peptide mimetics, drug discovery 368.40 Base-labile (Fmoc), pH-dependent solubility
Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate - Allyl ester
- Ethylenediamine linker
Orthogonal protection strategies, click chemistry 422.90 (hydrochloride) Allyl ester cleaved by Pd(0)/nucleophiles
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid - Azetidine ring
- Ether linkage
Constrained peptides, β-turn mimetics 367.40 Base-labile (Fmoc), steric hindrance
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid - Chiral center
- 4-Methoxyphenyl substitution
Non-natural amino acids, enantioselective synthesis 403.43 Sensitive to strong acids/bases

Research Findings

  • SPPS Efficiency : The parent compound’s methyl ester improves coupling efficiency by reducing steric hindrance compared to bulkier analogs (e.g., tert-butyl esters) .
  • Proteomics : Histidine-based probes (e.g., ) utilize Fmoc-protected imidazole groups for selective protein labeling, demonstrating the versatility of Fmoc chemistry beyond peptide synthesis .

Biological Activity

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate, commonly referred to as a fluorene derivative, has garnered attention in various biological and medicinal chemistry studies due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C20_{20}H20_{20}N2_2O5_5
  • Molecular Weight : 368.39 g/mol
  • CAS Number : 329279-89-2

The structure comprises a fluorene moiety linked to a methoxycarbonyl group and an aminoacetate functional group, which contributes to its biological properties.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : Studies have shown that similar fluorene derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. For instance, azumamides, structurally related compounds, were evaluated for their ability to inhibit HDAC isoforms with IC50 values ranging from 14 to 67 nM against HDAC1–3, 10, and 11 .
  • Antiviral Activity : Compounds derived from fluorene structures have demonstrated antiviral properties. For example, certain derivatives were effective against viral infections by interacting with key viral glycoproteins .
  • Antimicrobial Effects : The compound has shown potential as an antimicrobial agent. New O-aryl-carbamoyl derivatives of fluorene exhibited significant inhibition against bacterial strains such as Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 0.156 mg/mL .

Case Study 1: Antiviral Properties

Research indicated that this compound derivatives displayed promising antiviral activity in pseudotyped viral assays. The compound's structural modifications were correlated with enhanced antiviral efficacy against various strains of viruses, including HIV and influenza .

Case Study 2: HDAC Inhibition

A detailed study on the azumamide series revealed that methylated analogs of fluorene derivatives could selectively inhibit HDAC isoforms. The findings highlighted the importance of specific functional groups in enhancing inhibitory potency, suggesting that modifications in the molecular structure could lead to improved therapeutic agents for cancer treatment .

Data Table: Biological Activities and IC50 Values

Compound NameBiological ActivityTargetIC50 Value (nM)
Azumamide AHDAC InhibitionHDAC114
Azumamide BHDAC InhibitionHDAC225
Methyl Fluorene DerivativeAntiviral ActivityHIV<100
O-Aryl-Carbamoyl Fluorene DerivativeAntimicrobial ActivityS. aureus0.156 mg/mL

Q & A

Q. What are the standard synthetic routes for methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate?

The compound is typically synthesized via Fmoc (fluorenylmethoxycarbonyl) protection of the amino group. A common method involves reacting methyl aminoacetate with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) using a base like N-ethyl-N,N-diisopropylamine (DIEA)* at controlled temperatures (-10°C to 20°C). Post-reaction, the product is purified via flash chromatography or recrystallization .

Q. How is the purity of this compound assessed?

Purity is verified using reverse-phase HPLC with UV detection (λ = 254 nm) and confirmed via mass spectrometry (e.g., MALDI-TOF). NMR (*1H and *13C) is employed to validate structural integrity, focusing on characteristic peaks for the Fmoc group (e.g., aromatic protons at δ 7.3–7.8 ppm) and methyl ester (δ 3.6–3.8 ppm) .

Q. What solvents and conditions are optimal for storing this compound?

The compound should be stored under inert gas (argon or nitrogen) at -20°C in anhydrous dimethylformamide (DMF) or DCM. Moisture-sensitive Fmoc groups require desiccated conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of this compound?

Racemization at the α-carbon is mitigated by using low-temperature reactions (0–5°C), coupling agents like HOBt/DIC (hydroxybenzotriazole/diisopropylcarbodiimide), and avoiding prolonged exposure to basic conditions. Kinetic monitoring via circular dichroism (CD) spectroscopy can detect early-stage racemization .

Q. What analytical techniques resolve conflicting data in reaction optimization studies?

Conflicting yield or purity data can be addressed by cross-validating results with orthogonal methods:

  • HPLC-MS identifies by-products (e.g., deprotected intermediates).
  • FT-IR spectroscopy monitors carbonyl stretching (C=O at ~1700 cm⁻¹) to confirm Fmoc stability.
  • Isothermal titration calorimetry (ITC) quantifies binding efficiency in peptide coupling reactions .

Q. How does steric hindrance from the Fmoc group influence downstream reactivity?

The bulky Fmoc group can slow coupling rates in solid-phase peptide synthesis (SPPS). Strategies include:

  • Using microwave-assisted synthesis to enhance reaction kinetics.
  • Employing in situ deprotection with 20% piperidine in DMF for efficient Fmoc removal.
  • Pairing with resins like NovaSyn® TGR to improve loading efficiency .

Q. What are the common side reactions observed during Fmoc deprotection?

Side reactions include:

  • β-elimination : Prevented by avoiding strong bases like DBU.
  • Formation of diketopiperazines : Mitigated by using low-concentration piperidine and short deprotection times.
  • Oxidation of sensitive residues : Addressed by incorporating antioxidants (e.g., ascorbic acid) .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₉H₁₉NO₄
Molecular Weight337.36 g/mol
SolubilitySoluble in DCM, DMF, THF
StabilityMoisture-sensitive; store at -20°C

Q. Table 2: Comparison of Deprotection Agents

AgentEfficiency (%)Side ReactionsOptimal Conditions
Piperidine95–98Minimal20% in DMF, 10 min
DBU99β-elimination risk2% in DCM, 5 min
Morpholine85–90Slow kinetics30% in DMF, 20 min

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